Deoxycholic acid (DCA) is a secondary bile acid that is formed via microbial transformation of cholic acid in the colon. It can be conjugated to glycine or taurine to produce glycodeoxycholic acid (GDCA;) or taurodeoxycholic acid (TDCA;), respectively, in hepatocytes. DCA (0.2% v/v) inhibits spore germination induced by taurocholic acid (TCA;) in seven C. difficile strains, as well as inhibits growth and decreases the cytotoxicity of C. difficile culture supernatants to Vero cells when used at a concentration of 0.02% v/v. It inhibits ionizing radiation-induced p53-dependent transcription in a reporter assay using HCT116 cells when used at a concentration of 200 µM. Fecal and intestinal tissue levels of DCA are increased in a rat model of high-fat diet-induced obesity compared with rats fed a normal diet. Increased serum DCA levels have been found in patients with colorectal cancer.
Deoxycholic acid is a proinflammatory agent.
Deoxycholic acid is an amphiphilic molecule and an important constituent of bile acid. It contains hydroxyl groups substituted at the 3α and 12α positions and a carboxyl group towards the end of the branched-chain. These moieties contribute to the hydrophilic nature of the molecule and the hydrophobic cyclopentanophenanthrene forms its center.
Deoxycholic acid is a bile acid that may affect intracellular signaling and gene expression.
Deoxycholic acid, also known as deoxycholate or acid, deoxycholic, belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. Deoxycholic acid is a drug which is used for improvement in appearance of moderate to severe fullness associated with submental fat in adults.. Deoxycholic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Deoxycholic acid has been found in human hepatic tissue and intestine tissues, and has also been primarily detected in bile, feces, urine, and blood. Within the cell, deoxycholic acid is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, deoxycholic acid is involved in the cerebrotendinous xanthomatosis (CTX) pathway, bile acid biosynthesis pathway, congenital bile acid synthesis defect type II pathway, and congenital bile acid synthesis defect type III pathway. Deoxycholic acid is also involved in a few metabolic disorders, which include the familial hypercholanemia (fhca) pathway, the zellweger syndrome pathway, and 27-hydroxylase deficiency.
Deoxycholic acid is a bile acid that is 5beta-cholan-24-oic acid substituted by hydroxy groups at positions 3 and 12 respectively. It has a role as a human blood serum metabolite. It is a bile acid, a dihydroxy-5beta-cholanic acid and a C24-steroid. It is a conjugate acid of a deoxycholate.
Deoxycholic acid is a a bile acid which emulsifies and solubilizes dietary fats in the intestine, and when injected subcutaneously, it disrupts cell membranes in adipocytes and destroys fat cells in that tissue. In April 2015, deoxycholic acid was approved by the FDA for the treatment submental fat to improve aesthetic appearance and reduce facial fullness or convexity. It is marketed under the brand name Kybella by Kythera Biopharma and is the first pharmacological agent available for submental fat reduction, allowing for a safer and less invasive alternative than surgical procedures.